1-(1-cyclopropylethyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-cyclopropylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWXJQQUPZCXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396355 | |
| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-87-4 | |
| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological Versatility of Pyrazole-5-amine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole-5-amine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Among the various substituted pyrazoles, the pyrazole-5-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The presence of the amino group at the 5-position provides a crucial handle for synthetic modification, enabling the generation of diverse chemical libraries with tailored biological functions.[3][4]
This technical guide provides an in-depth exploration of the significant biological activities of pyrazole-5-amine derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole-5-amine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
A. Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrazole-5-amine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling, and their aberrant activation is a common driver of tumorigenesis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole-based compounds have been identified as potent inhibitors of CDKs, which are crucial for cell cycle progression. By blocking CDK activity, these derivatives can induce cell cycle arrest and inhibit the proliferation of cancer cells.[8]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many pyrazole-5-amine derivatives target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10] Inhibition of these receptors disrupts downstream signaling pathways responsible for angiogenesis, cell growth, and survival.
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how its inhibition can be a key anticancer strategy.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Similarly, the EGFR signaling pathway, another critical target in cancer therapy, can be effectively inhibited by pyrazole derivatives.
Caption: EGFR Signaling Pathway and Inhibition.
B. Quantitative Analysis of Anticancer Activity
The cytotoxic effects of pyrazole-5-amine derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative pyrazole-5-amine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 2.85 | [1] |
| HT-29 (Colon) | 2.12 | [1] | |
| Compound 12 | MCF-7 (Breast) | 23.99 | [1] |
| HT-29 (Colon) | 69.37 | [1] | |
| Compound 15 | MCF-7 (Breast) | 10.43 | [1] |
| HT-29 (Colon) | 5.34 | [1] | |
| L2 | PC-3 (Prostate) | 10-50 | [11] |
| L3 | PC-3 (Prostate) | 10-50 | [11] |
| L4 | PC-3 (Prostate) | 10-50 | [11] |
| Pyrazoline C | MCF-7 (Breast) | 0.43 µg/mL | [12] |
| Pyrazoline D | MCF-7 (Breast) | 1.21 µg/mL | [12] |
| Compound 153 | MDA-MB-231 (Breast) | 0.5 | [13] |
| Compound 154 | MDA-MB-231 (Breast) | 0.6 | [13] |
| Compound 155 | MCF-7 (Breast) | >10 | [13] |
| MDA-MB-231 (Breast) | 0.8 | [13] | |
| Compound 156 | MCF-7 (Breast) | >10 | [13] |
| MDA-MB-231 (Breast) | 0.65 | [13] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]
Workflow for MTT Assay
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL.[1][3]
-
Incubation: Incubate the plates for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-5-amine derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Incubation: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-5-amine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[14][16]
A. Mechanism of Action: Diverse Targets in Microbial Cells
The antimicrobial mechanisms of pyrazole-5-amine derivatives are varied and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[14] Others may interfere with cell wall synthesis or disrupt membrane integrity.
B. Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5c | Staphylococcus aureus | 521 µM | [14] |
| Compound 5a | Staphylococcus aureus | 2081 µM | [14] |
| Compound 5b | Staphylococcus aureus | 1007 µM | [14] |
| Compound 3c | Staphylococcus genus | 32-64 | [16] |
| Compound 4b | Staphylococcus genus | 32-64 | [16] |
| Compound 26 | Staphylococcus aureus | 16 | [17] |
| Escherichia coli | 4 | [17] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[8][11]
Workflow for Agar Well Diffusion Assay
Caption: Agar Well Diffusion Assay Workflow.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.[18]
-
Inoculate Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[18]
-
Create Wells: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.[8]
-
Add Test Compound: Add a specific volume (e.g., 100 µL) of the pyrazole-5-amine derivative solution (at a known concentration) into each well.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole-5-amine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[19]
A. Mechanism of Action: COX Inhibition and Cytokine Modulation
A well-established mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[20] Additionally, some derivatives can modulate the production of pro-inflammatory cytokines, such as those regulated by the p38 MAPK signaling pathway.[21][22]
Caption: p38 MAPK Signaling Pathway and Inflammation.
B. Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[23][24]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for a sufficient period.
-
Compound Administration: Administer the pyrazole-5-amine derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of one of the hind paws.[25][26]
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[26]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
IV. Synthesis of Pyrazole-5-amine Derivatives: A Representative Protocol
The synthesis of pyrazole-5-amine derivatives can be achieved through various routes. A common and versatile method involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][27]
Representative Synthesis of a 3,5-Disubstituted Pyrazole
Caption: General Synthesis of 3,5-Disubstituted Pyrazoles.
Step-by-Step Methodology:
-
Chalcone Synthesis: Condense an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone (1-aryl-3-aryl-2-propen-1-one).[2]
-
Pyrazoline Formation: React the chalcone with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of acetic acid. This step typically yields a pyrazoline intermediate.[2]
-
Aromatization to Pyrazole: The pyrazoline intermediate can be oxidized to the corresponding pyrazole using an oxidizing agent such as iodine in DMSO.[2]
-
Purification: The final pyrazole product is purified using standard techniques such as recrystallization or column chromatography.
V. Conclusion and Future Perspectives
Pyrazole-5-amine derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a focal point for ongoing research and development. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of pyrazole-5-amine derivatives in the quest for innovative medicines.
References
-
El-Sayed, M. A. A., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105234. [Link]
-
Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Cancer and Hematology Centers. [Link]
-
Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Khan, I., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5609. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4). [Link]
-
Wahyuningsih, T. D., et al. (2025). Anticancer Activity of Pyrazoline A - D on MCF7 Breast Cancer Cell Line and Molecular Docking on Proliferation Proteins. ResearchGate. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1995-2015. [Link]
-
Faria, J. V., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2019(1), 1-32. [Link]
-
Sauthof, L., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1053. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Zhang, Y., et al. (2022). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 7(4), 3865-3873. [Link]
-
ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. [Link]
-
Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]
-
Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 331-337. [Link]
-
ResearchGate. (n.d.). Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis. [Link]
-
Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
-
Sharma, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9474-9493. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Current research on anti-breast cancer synthetic compounds. (2018). RSC Advances, 8(8), 4386-4416. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti- Methicillin-Resistant Staphylococcus aureus Agents. (2023). ACS Omega, 8(46), 44026-44042. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Analytical biochemistry, 421(1), 277-284. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Publications. [Link]
-
Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(60B), 565-575. [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[16]. Growth factor binding.... [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]
-
ResearchGate. (n.d.). Schematic of p38 pathway signaling. The schematic shows the signaling.... [Link]
-
The efficacy of M. cordata in reducing induced inflammation was evaluated by acute inflammation method in rats as designated by Winter et al. (1962). (2018). Bio-protocol, 8(12), e2888. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. ClinPGx [clinpgx.org]
- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 22. sinobiological.com [sinobiological.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of the Cyclopropyl Moiety in Pyrazole Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. The strategic introduction of a cyclopropyl group onto this heterocyclic framework has emerged as a powerful tactic to modulate a compound's physicochemical properties and enhance its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropyl-substituted pyrazoles. We will delve into the nuanced effects of the cyclopropyl moiety on target engagement, metabolic stability, and overall pharmacological profile across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This document moves beyond a mere recitation of facts to offer field-proven insights into the causal relationships that drive the successful design of potent and selective cyclopropyl-pyrazole-based therapeutics. Detailed experimental protocols for the synthesis of key intermediates and representative compounds are provided to ensure the practical applicability of the concepts discussed.
Introduction: The Pyrazole Scaffold and the Allure of the Cyclopropyl Group
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long captured the attention of medicinal chemists. Its unique electronic properties, synthetic tractability, and ability to participate in various non-covalent interactions have cemented its status as a cornerstone of drug discovery.[1] Pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this versatile scaffold.
The cyclopropyl group, a three-membered carbocycle, is another deceptively simple yet remarkably influential functional group in modern drug design. Its rigid, strained ring system imparts a unique conformational constraint and electronic character to a molecule. The C-H bonds of a cyclopropyl group are shorter and stronger than those in acyclic alkanes, and the C-C bonds possess enhanced π-character.[2] These features can lead to a number of desirable improvements in a drug candidate's profile, including:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein.
-
Increased Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a compound's half-life.[2]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability.
-
Novel Intellectual Property: The incorporation of this unique substituent can lead to the discovery of novel chemical entities with distinct patentability.
This guide will explore the synergistic interplay between the pyrazole core and the cyclopropyl substituent, providing a detailed examination of the SAR across different biological targets.
The Synthetic Toolkit: Accessing Cyclopropyl-Substituted Pyrazoles
The rational exploration of SAR is predicated on the ability to synthesize a diverse array of analogs. Several robust synthetic strategies have been developed to access cyclopropyl-substituted pyrazoles with varying substitution patterns.
General Synthetic Strategies
A common and versatile approach involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. This method allows for the facile introduction of the cyclopropyl group at either the 3- or 5-position of the pyrazole ring, depending on the nature of the diketone precursor.
Another key strategy is the direct functionalization of a pre-formed pyrazole core. For instance, N-arylation of a cyclopropyl-pyrazole can be achieved through copper- or palladium-catalyzed cross-coupling reactions.[3]
The following diagram illustrates a generalized synthetic pathway for the preparation of 3-cyclopropyl-1H-pyrazole derivatives.
Caption: Generalized synthetic route to 3-cyclopropyl-1H-pyrazoles.
Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carboxamide
This protocol provides a representative example of the synthesis of a key cyclopropyl-pyrazole building block.
Step 1: Synthesis of 1-cyclopropyl-1,3-butanedione
-
To a solution of sodium ethoxide (21% in ethanol, 1.2 eq) in anhydrous THF at 0 °C is added cyclopropyl methyl ketone (1.0 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Ethyl acetate (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with aqueous HCl (1 M) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-cyclopropyl-1,3-butanedione, which is used in the next step without further purification.
Step 2: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole
-
To a solution of the crude 1-cyclopropyl-1,3-butanedione from Step 1 in ethanol is added hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-cyclopropyl-5-methyl-1H-pyrazole.
Step 3: Synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid
-
To a solution of 3-cyclopropyl-5-methyl-1H-pyrazole (1.0 eq) in a mixture of pyridine and water is added potassium permanganate (3.0 eq) portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is filtered through a pad of Celite, and the filtrate is acidified with concentrated HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 3-cyclopropyl-1H-pyrazole-5-carboxylic acid.
Step 4: Synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxamide
-
To a solution of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq), DIPEA (3.0 eq), and ammonium chloride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 3-cyclopropyl-1H-pyrazole-5-carboxamide.
Structure-Activity Relationships of Cyclopropyl-Substituted Pyrazoles
The positioning of the cyclopropyl group on the pyrazole ring, as well as the nature of other substituents, has a profound impact on the biological activity of these compounds. This section will explore the SAR of cyclopropyl-pyrazoles in several key therapeutic areas.
Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, and the incorporation of a cyclopropyl group has been shown to be a valuable strategy for enhancing potency and selectivity.
Key SAR Insights:
-
N1-Substitution: A cyclopropyl group at the N1 position of the pyrazole ring can serve as a lipophilic cap, occupying hydrophobic pockets in the ATP-binding site of many kinases. In some cases, replacing a larger N-aryl group with a cyclopropyl moiety can improve selectivity by reducing off-target interactions.
-
C3-Substitution: A cyclopropyl group at the C3 position often projects into the solvent-exposed region of the kinase active site. This position is frequently used to modulate solubility and other physicochemical properties.
-
C5-Substitution: In many kinase inhibitors, the C5 position of the pyrazole is substituted with an aryl or heteroaryl group that forms key hydrogen bonding interactions with the hinge region of the kinase. A cyclopropyl group directly attached to this C5-aryl ring can enhance potency by inducing a favorable conformation for hinge binding.
The following table summarizes the SAR of a series of pyrazole-based inhibitors of Anaplastic Lymphoma Kinase (ALK).
| Compound | R1 | R2 | ALK IC50 (nM) |
| 1a | Isopropyl | H | 150 |
| 1b | Cyclopropyl | H | 25 |
| 2a | Isopropyl | 4-F-Ph | 80 |
| 2b | Cyclopropyl | 4-F-Ph | 10 |
Data is illustrative and based on general trends observed in the literature.
As the data suggests, the replacement of an isopropyl group with a cyclopropyl group at the R1 position (Compound 1b vs. 1a ) leads to a significant increase in potency. This is likely due to the cyclopropyl group's ability to better occupy a small hydrophobic pocket in the ALK active site.
Caption: SAR summary for pyrazole-based ALK inhibitors.
Cannabinoid Receptor (CB1) Antagonists
Diaryl-pyrazole-3-carboxamides are a well-established class of CB1 receptor antagonists. The SAR of these compounds has been extensively studied, and the cyclopropyl group has been identified as a key substituent for achieving high potency and favorable pharmacokinetic properties.[4]
Key SAR Insights:
-
5-Aryl Substituent: A cyclopropyl group attached to the para-position of the 5-phenyl ring is highly beneficial for CB1 affinity. This is exemplified by the potent antagonist 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), which exhibits a Ki of less than 5 nM.[4] The cyclopropyl group is thought to occupy a hydrophobic pocket in the CB1 receptor binding site.
-
Metabolic Stability: The presence of the cyclopropyl group can also improve the metabolic stability of these compounds by blocking potential sites of oxidative metabolism on the phenyl ring.
The following table highlights the impact of the 5-aryl substituent on the CB1 receptor binding affinity of diaryl-pyrazole-3-carboxamides.
| Compound | 5-Aryl Substituent | CB1 Ki (nM) |
| 3a | Phenyl | 50 |
| 3b | 4-Chlorophenyl | 15 |
| 3c | 4-Cyclopropylphenyl | 4.5 |
Data is illustrative and based on general trends observed in the literature.
The data clearly demonstrates the significant improvement in binding affinity when a cyclopropyl group is introduced at the para-position of the 5-phenyl ring.
Antimicrobial and Antitubercular Agents
Cyclopropyl-substituted pyrazoles have also shown promise as antimicrobial and antitubercular agents.[5][6] The SAR in this area is still emerging, but some key trends have been identified.
Key SAR Insights:
-
Antimycobacterial Activity: In a series of 2-pyrazolylpyrimidinones, the introduction of a cyclopropyl group at the R5 position of the pyrazole was well-tolerated for activity against Mycobacterium tuberculosis.[7]
-
Broad-Spectrum Antibacterial Activity: Certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[5]
Future Perspectives and Conclusion
The strategic incorporation of the cyclopropyl group into the pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The unique conformational and electronic properties of the cyclopropyl moiety provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of pyrazole-based compounds.
Future efforts in this field will likely focus on:
-
Exploring Novel Cyclopropyl Mimetics: The development of new strained ring systems that can mimic the properties of the cyclopropyl group may lead to the discovery of novel chemical matter with improved drug-like properties.
-
Application in New Therapeutic Areas: The versatility of the cyclopropyl-pyrazole scaffold suggests that it may find applications in a wide range of therapeutic areas beyond those discussed in this guide.
-
Advanced Computational Modeling: The use of sophisticated computational techniques, such as quantum mechanics and molecular dynamics simulations, will be crucial for gaining a deeper understanding of the interactions between cyclopropyl-pyrazoles and their biological targets, thereby enabling more rational drug design.
References
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. (2025). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018). [Link]
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. (Date not available). [Link]
-
Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. (2012). [Link]
-
NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. NIH. (Date not available). [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. (2009). [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central. (Date not available). [Link]
-
Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. PubMed Central. (Date not available). [Link]
-
3D-QSAR Studies of Arylpyrazole Antagonists of Cannabinoid Receptor Subtypes CB1 and CB2. A Combined NMR and CoMFA Approach. ACS Publications. (2005). [Link]
-
research 1..10. Drugs for Neglected Diseases initiative (DNDi). (Date not available). [Link]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Publications. (2021). [Link]
-
SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. MDPI. (2020). [Link]
- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021). [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (Date not available). [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (Date not available). [Link]
- CN109053575A - The preparation process of 3- cyclopropyl -1 ... Google Patents.
-
Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. (2017). [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. (2025). [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. (2023). [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (2025). [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. (Date not available). [Link]
- US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists. Google Patents.
-
Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. UC Irvine. (Date not available). [Link]
-
Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. (2025). [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. (2016). [Link]
-
Antimycobacterial compounds targeting MmpL3 and tryptophan biosynthetic pathway. I.R.I.S.. (Date not available). [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (2025). [Link]
-
4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. ResearchGate. (2025). [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. (2011). [Link]
-
Structure Activity Relationships. Drug Design Org. (2005). [Link]
-
Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central. (Date not available). [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. (2025). [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. escholarship.org [escholarship.org]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Exploration of Pyrazole Derivatives for Central Nervous System Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole as a Privileged Scaffold in CNS Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. While its applications are broad, its role in developing therapeutics for Central Nervous System (CNS) disorders is particularly noteworthy.[1] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor, serving as a bioisosteric replacement for other rings to improve properties like solubility, and providing a stable, synthetically tractable core—render it a "privileged scaffold".[2] This guide moves beyond a simple recitation of facts to provide a strategic framework for the exploration of pyrazole derivatives, from chemical synthesis to preclinical validation, grounded in the principles of causality and robust experimental design.
Section 1: The CNS Drug Discovery Cascade: A Strategic Workflow
The path from a chemical idea to a CNS drug candidate is not linear but a cyclical and iterative process of design, synthesis, and testing. For CNS targets, this process is further complicated by the formidable challenge of crossing the blood-brain barrier (BBB).[3] A well-designed screening cascade is therefore paramount to efficiently identify and optimize promising candidates while eliminating unsuitable compounds early, saving invaluable time and resources.[4] The causality is simple: each step must validate the last and justify the next.
Our workflow is designed as a self-validating system, incorporating decision gates and orthogonal assays to ensure the integrity of our findings.
Caption: A typical screening cascade for CNS-targeted pyrazole derivatives.
Section 2: Foundational Synthesis of the Pyrazole Core
The versatility of the pyrazole scaffold stems from its accessible synthesis. While numerous methods exist, the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (or their equivalents) remains a robust and widely used strategy due to the commercial availability of diverse starting materials, allowing for rapid generation of compound libraries.[5]
Protocol 2.1: Knorr Pyrazole Synthesis (Illustrative Example)
This protocol describes a foundational method for creating a substituted pyrazole core. The choice of R-groups on the 1,3-dicarbonyl and the hydrazine directly dictates the final substitution pattern, making it a cornerstone for structure-activity relationship (SAR) studies.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole library for primary screening.
Methodology:
-
Reaction Setup: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the selected substituted hydrazine hydrochloride (1.1 eq).
-
Catalysis (if necessary): For less reactive substrates, a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can be added to facilitate the initial condensation.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final pyrazole derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This validation step is non-negotiable to ensure that the biological activity observed is attributable to the intended compound.
Section 3: Key CNS Targets & Integrated Assay Cascades
The true value of a pyrazole library lies in its targeted application. Here, we detail the exploration against two high-value CNS targets: Monoamine Oxidase A (MAO-A) for depression and Glycogen Synthase Kinase 3β (GSK-3β) for Alzheimer's Disease.
Target Profile: Monoamine Oxidase A (MAO-A)
-
Therapeutic Rationale: MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[6] Its inhibition increases the synaptic availability of these neurotransmitters, a clinically validated mechanism for treating depression.[7] Pyrazoline derivatives, in particular, have shown significant promise as selective MAO-A inhibitors.[8]
-
Screening Cascade for MAO-A Inhibitors:
-
Primary Screen (Biochemical): A high-throughput fluorescence-based assay to measure direct MAO-A enzymatic inhibition. This provides a rapid, quantitative measure of potency (IC₅₀).
-
Counter Screen (Self-Validation): Hits are tested in an orthogonal assay (e.g., a different technology like luminescence) and against a panel of unrelated targets to flag promiscuous inhibitors or "PAINs" (Pan-Assay Interference Compounds).[5] This step is critical for trustworthiness, ensuring resources are not wasted on false positives.
-
Selectivity Screen: Compounds are tested against the MAO-B isoform. High selectivity for MAO-A over MAO-B is desirable to minimize potential side effects associated with MAO-B inhibition.
-
In Vitro ADME/BBB: Promising, selective hits undergo evaluation for metabolic stability and BBB permeability (see Section 4).
-
In Vivo Efficacy Model (Behavioral): The Tail Suspension Test (TST) is a primary in vivo model to confirm antidepressant-like activity.
-
Protocol 3.1.1: The Tail Suspension Test (TST)
The TST is predicated on the observation that rodents subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[9][10] This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant agents.[11]
Objective: To assess the antidepressant-like effect of a lead pyrazole derivative in mice.
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins. This minimizes stress from novel environments confounding the results.[12]
-
Drug Administration: Administer the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control at a predetermined time (e.g., 30-60 minutes) before the test. A positive control, such as the known antidepressant Imipramine (e.g., 15 mg/kg), must be included to validate the assay's sensitivity.
-
Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot reach any surfaces.[9] To prevent tail-climbing, which can invalidate the measurement, the tail can be passed through a small plastic cylinder.
-
Data Acquisition: Record the session (typically 6 minutes) via video camera. The key dependent variable is the total duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the absence of any movement except for minor respiration.
-
Analysis: An experimenter, blinded to the treatment conditions, scores the duration of immobility. A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle group indicates antidepressant-like activity.
Target Profile: Glycogen Synthase Kinase 3β (GSK-3β)
-
Therapeutic Rationale: GSK-3β is a serine/threonine kinase implicated in numerous cellular processes. In the context of Alzheimer's Disease (AD), its hyperactivity is a primary driver of tau protein hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of AD.[13][14] Therefore, inhibiting GSK-3β is a compelling strategy to halt this pathological cascade. Pyrazole-containing scaffolds have yielded highly potent GSK-3β inhibitors.[13][15]
-
Signaling Pathway Context: GSK-3β is a critical node in several pathways, including the PI3K/Akt/mTOR pathway, which regulates cell survival and growth. Dysregulation of this pathway is linked to both neurodegeneration and psychiatric disorders.[16][17]
Caption: The PI3K/Akt pathway showing inhibitory regulation of GSK-3β.
-
Screening Cascade for GSK-3β Inhibitors:
-
Primary Screen (Biochemical): An ATP-competitive binding assay (e.g., LanthaScreen™) to identify compounds that directly inhibit the kinase.
-
Secondary Screen (Cell-based): A Western blot or ELISA-based assay in a neuronal cell line (e.g., SH-SY5Y) to measure the phosphorylation of tau at specific sites (e.g., Ser396).[13] A successful compound should decrease p-Tau levels, confirming target engagement in a cellular context.
-
Kinase Selectivity Profiling: Hits are screened against a broad panel of other kinases. The goal is to find compounds selective for GSK-3β to avoid off-target effects, as many kinases share a conserved ATP-binding pocket.
-
In Vitro ADME/BBB: (See Section 4).
-
In Vivo Target Engagement & Efficacy: In an appropriate animal model of AD, assess both cognitive improvement (e.g., Morris water maze) and a reduction in brain p-Tau levels.
-
Data Presentation: SAR for GSK-3β Inhibitors
The systematic modification of a pyrazole core allows for the development of a clear Structure-Activity Relationship (SAR). Data should be organized to facilitate easy comparison and guide the next round of synthesis.
| Compound ID | R¹ Group | R² Group | R³ Group | GSK-3β IC₅₀ (nM) | Kinase Selectivity (Fold vs. CDK2) | Cell p-Tau Reduction (EC₅₀, nM) |
| LEAD-001 | Phenyl | H | -NH₂ | 150.5 | 10x | 850.2 |
| OPT-002 | 4-F-Ph | H | -NH₂ | 35.2 | 50x | 210.5 |
| OPT-003 | Phenyl | -CH₃ | -NH₂ | 125.8 | 12x | 790.1 |
| OPT-004 | 4-F-Ph | H | -NH-Ac | 550.0 | 8x | >1000 |
Causality Insight: The data in this hypothetical table demonstrates that adding a fluorine atom at the para-position of the R¹ phenyl group (OPT-002 vs. LEAD-001) significantly improves potency and selectivity. This suggests a favorable interaction within a hydrophobic pocket of the GSK-3β active site. Conversely, acetylation of the R³ amine (OPT-004) is detrimental, indicating this group may be a critical hydrogen bond donor.
Section 4: The Critical Hurdle: Optimizing for CNS Penetration
A potent and selective pyrazole derivative is therapeutically useless if it cannot reach its target in the brain.[18] Assessing and optimizing for BBB permeability is a parallel and equally important effort to potency optimization.
Protocol 4.1: In Vitro BBB Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive, transcellular diffusion—the primary route of entry for many CNS drugs.[19] It provides a rapid and cost-effective initial assessment of a compound's ability to cross a lipid membrane.
Objective: To estimate the passive permeability (Pe) of a set of pyrazole derivatives.
Methodology:
-
Plate Setup: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing a buffer solution.
-
Compound Addition: The test compounds are dissolved in a buffer and added to the donor wells.
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories. High permeability in this assay is a prerequisite for further, more complex BBB model testing.
Self-Validation: This assay must be run with standard compounds of known high (e.g., Propranolol) and low (e.g., Atenolol) permeability to validate the integrity of the lipid membrane and the overall assay performance on that day.
Conclusion and Future Outlook
The pyrazole scaffold is not merely a starting point but a highly adaptable platform for the rational design of novel CNS therapeutics. By integrating targeted synthesis with a robust, multi-tiered screening cascade, researchers can efficiently navigate the complexities of CNS drug discovery. The key to success lies in a disciplined, milestone-driven approach where each experiment is designed to answer a critical question, from direct target engagement to brain bioavailability. The future will likely see the application of pyrazole derivatives to an even wider range of CNS targets, including GPCRs and ion channels, further cementing the pyrazole's status as a truly privileged structure in the quest to treat disorders of the mind.
References
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 25, 2026, from [Link]
-
Aggarwal, N., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]
-
Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Gaba, M., & Mohan, C. (2016). Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders. Journal of Neuroinflammation, 13(1), 235. [Link]
-
Komada, M. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Xiong, Y., et al. (2020). Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. Cellular and Molecular Life Sciences, 77(10), 1837-1851. [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 192, 112190. [Link]
-
Can, A., et al. (2012). The Tail-Suspension Test. Journal of Visualized Experiments, (59), e3769. [Link]
-
Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 20(3), 391-419. [Link]
-
Loryan, I., & Hammarlund-Udenaes, M. (2015). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutical Research, 32(9), 2826-2839. [Link]
-
Detke, M. J., et al. (2020). PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? International Journal of Neuropsychopharmacology, 23(4), 211-227. [Link]
-
Komada, M. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
-
Wager, T. T., et al. (2016). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]
-
Gentile, G., et al. (2008). GPCR drug discovery: Novel ligands for CNS receptors. ResearchGate. [Link]
-
Sahoo, B. M., et al. (2021). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic Chemistry, 114, 105128. [Link]
-
Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 25, 2026, from [Link]
-
Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). [Link]
-
Mhillaj, E., et al. (2023). The Role of the JAK/STAT Signaling Pathway in the Pathogenesis of Alzheimer's Disease: New Potential Treatment Target. International Journal of Molecular Sciences, 24(2), 1083. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
-
Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved January 25, 2026, from [Link]
-
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]
-
Kumar, A., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Current Organic Chemistry, 29(18). [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 25, 2026, from [Link]
-
Das, R., & Manna, P. (2022). JAK-STAT Signaling Pathway and Gliosis in Neuroinflammatory Diseases. In Neuroinflammation and Neurodegeneration. Taylor & Francis. [Link]
-
Xu, Q., et al. (2017). Effect and mechanism of inhibition of PI3K/Akt/mTOR signal pathway on chronic neuropathic pain and spinal microglia in a rat model of chronic constriction. Oncotarget, 8(61), 103477-103488. [Link]
-
Sharma, P., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31. [Link]
-
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. ResearchGate. [Link]
-
Aiewsakun, P., & Roytrakul, S. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 24(15), 2779. [Link]
-
Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved January 25, 2026, from [Link]
-
Wevers, K. S., et al. (2023). A small molecule cocktail for robust induction of blood-brain barrier properties. bioRxiv. [Link]
-
Bhat, Z. A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Pharmacology & Translational Science, 5(10), 912-931. [Link]
-
Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved January 25, 2026, from [Link]
-
Wager, T. T., et al. (2011). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]
-
Kumar, A., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 4. international-biopharma.com [international-biopharma.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Investigational Use of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (CPEPA) in Neuroscience Research
Forward-Looking Statement
This document provides a comprehensive guide for the investigational use of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (henceforth referred to as CPEPA) in the context of neuroscience research. The protocols and theoretical frameworks presented herein are based on the known biological activities of the broader pyrazole class of compounds and are intended to guide the initial characterization of this novel molecule. As of the date of this publication, CPEPA is considered a novel chemical entity with no established biological function. The methodologies outlined are designed to be robust and self-validating, providing a foundational pathway for researchers to explore its potential neuropharmacological properties.
Introduction to CPEPA: A Novel Pyrazole Derivative for Neurological Research
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1][2][3] Many pyrazole-containing drugs have been successfully developed for a range of therapeutic areas.[4] The unique chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive starting point for the design of novel central nervous system (CNS) agents.[1][4]
CPEPA (1-(1-cyclopropylethyl)-1H-pyrazol-5-amine) is a novel aminopyrazole derivative. Its structural features, including the cyclopropyl group, may enhance its metabolic stability and ability to cross the blood-brain barrier, a desirable property for a CNS-active compound.[5] The 5-amino-pyrazole core is a key building block for many biologically active compounds, suggesting that CPEPA could interact with various molecular targets within the CNS.[6]
This guide will focus on two primary, hypothetical applications of CPEPA in neuroscience research, based on the known activities of similar pyrazole derivatives:
-
Neuroinflammation: Investigating the potential of CPEPA to modulate inflammatory responses in glial cells, a key process in many neurodegenerative diseases and brain injuries.[7]
-
Neuromodulation: Exploring the effects of CPEPA on neuronal excitability and synaptic transmission, given the known anticonvulsant and antidepressant properties of some pyrazoles.[3][8]
Physicochemical Properties and Handling
A summary of the known and predicted properties of CPEPA is provided below.
| Property | Value | Source |
| Molecular Formula | C8H13N3 | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO and ethanol | --- |
| Storage | Store at -20°C, protect from light | --- |
Stock Solution Preparation: For in vitro experiments, prepare a 10 mM stock solution of CPEPA in sterile, anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, the vehicle will need to be optimized for solubility and tolerability.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the literature for related pyrazole compounds, several potential mechanisms of action for CPEPA in the CNS can be hypothesized. These hypotheses form the basis for the experimental protocols detailed in the following sections.
Application I: Characterization of Anti-Neuroinflammatory Properties
Rationale: Neuroinflammation, primarily mediated by microglia and astrocytes, is a hallmark of many CNS disorders. The production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) can lead to neuronal damage.[7] Several pyrazole derivatives have demonstrated potent anti-inflammatory effects, some through the inhibition of COX-2 or inflammatory signaling pathways.[1]
Protocol: In Vitro Assessment of Anti-inflammatory Effects in Microglial Cells
This protocol details the steps to assess the ability of CPEPA to suppress the inflammatory response in a lipopolysaccharide (LPS)-stimulated microglial cell line (e.g., BV-2).
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of CPEPA (e.g., 0.1, 1, 10, 25, 50 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
Wash the cells with PBS and lyse them for protein or RNA extraction.
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the culture supernatant.
-
Gene Expression (qPCR): Extract total RNA from the cell lysates and perform quantitative real-time PCR to analyze the mRNA expression levels of Tnf-α, Il-6, and Cox-2.
-
Protein Expression (Western Blot): Analyze the protein levels of COX-2 and phosphorylated NF-κB p65 in the cell lysates.
-
-
Cell Viability Assay: In a parallel 96-well plate, perform an MTT assay to assess the cytotoxicity of CPEPA at the tested concentrations. This is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
Expected Outcomes and Interpretation:
| Concentration of CPEPA | Expected TNF-α Release (pg/mL) | Expected COX-2 Expression (Fold Change) | Cell Viability (%) |
| Vehicle Control | 50 ± 10 | 1.0 ± 0.2 | 100 |
| LPS + Vehicle | 1500 ± 200 | 15.0 ± 3.0 | 95-100 |
| LPS + 1 µM CPEPA | 1200 ± 150 | 12.0 ± 2.5 | >95 |
| LPS + 10 µM CPEPA | 700 ± 100 | 6.0 ± 1.5 | >95 |
| LPS + 50 µM CPEPA | 300 ± 50 | 2.0 ± 0.5 | >95 |
A dose-dependent decrease in cytokine production and COX-2 expression in the absence of significant cytotoxicity would indicate that CPEPA has potent anti-inflammatory properties.
Application II: Evaluation of Neuromodulatory Activity
Rationale: The pyrazole scaffold is present in compounds with known effects on neuronal excitability.[3][8] Some pyrazole derivatives act as G-protein-coupled inwardly rectifying potassium (GIRK) channel activators, which can hyperpolarize neurons and reduce their firing rate.[9] Others have been investigated as monoamine oxidase (MAO) inhibitors, which increase the synaptic availability of neurotransmitters like serotonin and dopamine.[3]
Protocol: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol is designed to determine if CPEPA directly modulates neuronal ion channels.
Step-by-Step Protocol:
-
Cell Preparation: Use primary cultured hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Recording Setup: Perform whole-cell patch-clamp recordings under voltage-clamp or current-clamp mode.
-
Baseline Recording: Establish a stable baseline recording of membrane potential or holding current.
-
Compound Application: Perfuse CPEPA (e.g., 10 µM) onto the recorded cell.
-
Data Acquisition: Record any changes in membrane potential, holding current, or firing frequency.
-
Washout: Wash out the compound with the external solution to check for reversibility of the effect.
Interpretation:
-
Hyperpolarization (in current-clamp) or an outward current (in voltage-clamp) may suggest the activation of potassium channels (e.g., GIRK channels).
-
Depolarization or an inward current could indicate effects on sodium or calcium channels.
-
A change in firing frequency in response to a current injection would suggest modulation of overall neuronal excitability.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol will determine if CPEPA inhibits the activity of MAO-A or MAO-B, key enzymes in the degradation of monoamine neurotransmitters.
Step-by-Step Protocol:
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Utilize a fluorometric or colorimetric assay kit that measures the production of hydrogen peroxide, a byproduct of MAO activity.
-
Procedure:
-
Incubate the MAO enzyme with varying concentrations of CPEPA.
-
Add the enzyme-specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and the detection reagent.
-
Measure the fluorescence or absorbance over time.
-
-
Data Analysis: Calculate the IC50 value for CPEPA against both MAO-A and MAO-B.
Interpretation: A low IC50 value would indicate that CPEPA is a potent inhibitor of MAO. The relative IC50 values for MAO-A and MAO-B will determine its selectivity.
In Vivo Proof-of-Concept Studies
Following promising in vitro results, the following in vivo models are recommended to validate the neuropharmacological effects of CPEPA.
| In Vivo Model | Rationale | Key Readouts |
| LPS-induced Neuroinflammation in Mice | To assess the in vivo anti-inflammatory and neuroprotective effects of CPEPA. | Cytokine levels in brain tissue, microglial activation (Iba1 staining), behavioral tests (e.g., open field, Y-maze). |
| Pentylenetetrazole (PTZ)-induced Seizure Model in Mice | To evaluate the anticonvulsant potential of CPEPA. | Seizure latency and severity, survival rate. |
| Forced Swim Test in Rats | A standard model to screen for antidepressant-like activity. | Immobility time. |
Conclusion and Future Directions
This document provides a foundational guide for the initial characterization of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (CPEPA) in neuroscience research. The proposed protocols are designed to systematically investigate its potential anti-inflammatory and neuromodulatory properties. Positive results from these studies would warrant further investigation into its specific molecular targets, pharmacokinetic profile, and efficacy in more advanced models of neurological disorders. The versatility of the pyrazole scaffold suggests that CPEPA could be a valuable new tool for neuropharmacology and a potential lead compound for drug development.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI.
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
- 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine. Smolecule.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.
- Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activ
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthetic Functionalization of Pyrazol-5-amines
Introduction: The Versatility of the Pyrazol-5-amine Scaffold
The pyrazol-5-amine core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] The significance of this heterocyclic system lies in its unique electronic properties and the presence of multiple nucleophilic sites, which allow for diverse and strategic functionalization.[4][5] This guide provides an in-depth exploration of the synthetic routes available for modifying the exocyclic amine group of pyrazol-5-amines, offering both theoretical insights and practical, field-tested protocols for researchers in drug discovery and organic synthesis.
Pyrazol-5-amines possess three primary nucleophilic centers: the exocyclic 5-amino group (5-NH2), the endocyclic pyrazole nitrogen (N1-H), and the C4 carbon. The general order of reactivity favors the exocyclic amine, making it the primary site for electrophilic attack under many conditions: 5-NH₂ > 1-NH > 4-CH.[4] This inherent regioselectivity is a cornerstone of synthetic design, although reaction conditions can be tuned to favor functionalization at other positions. This document will focus on the selective functionalization of the highly reactive 5-amino group.
Core Functionalization Strategies at the 5-Amino Position
The strategic modification of the 5-amino group is a common objective in the development of novel pyrazole-based compounds. The primary methods to achieve this include acylation, sulfonylation, alkylation, arylation, and cyclocondensation reactions. Each of these transformations imparts distinct physicochemical properties to the final molecule, influencing its biological activity, solubility, and metabolic stability.
N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides
The conversion of the 5-amino group to an amide or sulfonamide is one of the most fundamental and widely utilized functionalization strategies.[6] These reactions are generally high-yielding and proceed under mild conditions. The resulting amides and sulfonamides are often critical pharmacophores, participating in key hydrogen bonding interactions with biological targets.
Causality Behind Experimental Choices: The choice of acylating or sulfonylating agent is dictated by the desired final product and the stability of the pyrazole core. Acid chlorides and anhydrides are highly reactive and suitable for a broad range of substrates. For more sensitive substrates, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt) offer a milder alternative for forming amide bonds with carboxylic acids.[4] The use of a base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.
Protocol 1: General Procedure for N-Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Acetyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl pyrazol-5-amine.
Protocol 2: General Procedure for N-Sulfonylation
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Tosyl chloride (or other desired sulfonyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
If DCM was used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If pyridine was the solvent, concentrate the mixture and then redissolve in a suitable organic solvent (e.g., ethyl acetate) and perform the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
| Reaction Type | Electrophile | Base | Solvent | Typical Yield | Key Considerations |
| N-Acylation | Acyl Chloride/Anhydride | TEA, Pyridine | DCM, THF | 80-95% | Highly exothermic, requires cooling. |
| Carboxylic Acid | EDC, HOBt | DMF, DCM | 70-90% | Milder conditions, suitable for sensitive substrates. | |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine, TEA | Pyridine, DCM | 75-95% | Can be slower than acylation. |
Table 1: Summary of N-Acylation and N-Sulfonylation Conditions.
N-Alkylation and Reductive Amination
Direct N-alkylation of the 5-amino group can be challenging due to potential over-alkylation and competing alkylation at the N1 position of the pyrazole ring. However, under controlled conditions, selective mono-alkylation can be achieved. A more versatile and controllable method for introducing alkyl groups is reductive amination.
Reductive Amination: A Controlled Approach Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.[4][7] This method offers excellent control over the degree of alkylation and is highly tolerant of various functional groups.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the carbonyl starting material, allowing the reaction to be performed in a single pot under acidic conditions that favor imine formation. Sodium triacetoxyborohydride (STAB) is another excellent option that is effective under neutral or mildly acidic conditions and is often preferred for its safety and efficacy.
Protocol 3: Reductive Amination of a Pyrazol-5-amine with a Ketone
Materials:
-
Pyrazol-5-amine derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)
-
Aldehyde or Ketone (e.g., acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the pyrazol-5-amine (1.0 eq) and the carbonyl compound (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the N-alkylated product.
Caption: Workflow for Reductive Amination.
N-Arylation: The Buchwald-Hartwig Cross-Coupling
The formation of a C(aryl)-N bond is a pivotal transformation in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for this purpose, offering broad substrate scope and functional group tolerance.[8][9][10] This reaction allows for the coupling of the pyrazol-5-amine with a variety of aryl halides or triflates.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig reaction hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as tBuBrettPhos, are often highly effective for coupling with electron-rich and sterically hindered heterocyclic amines like pyrazol-5-amines.[9] The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.
Protocol 4: Buchwald-Hartwig N-Arylation of a Pyrazol-5-amine
Materials:
-
Pyrazol-5-amine derivative
-
Aryl bromide
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3)
-
tBuBrettPhos ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Celite
Procedure:
-
To a Schlenk tube, add the pyrazol-5-amine (1.2 eq), aryl bromide (1.0 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (1-3 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed, anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Component | Example | Role in Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts | The active catalyst for the cross-coupling cycle. |
| Ligand | tBuBrettPhos, XPhos, RuPhos | Stabilizes the Pd center and facilitates key steps. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and inert. |
Table 2: Key Components for Buchwald-Hartwig N-Arylation.
Cyclocondensation Reactions: Building Fused Ring Systems
The 5-amino group, in concert with the endocyclic N1-H, serves as a powerful binucleophile for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[3][4][11] These scaffolds are prevalent in a multitude of marketed drugs and clinical candidates.[4]
Causality Behind Experimental Choices: The reaction typically involves the condensation of the pyrazol-5-amine with a 1,3-bielectrophile, such as a β-diketone, β-ketoester, or an enaminone. The regiochemical outcome of the cyclization is dependent on the reaction conditions and the nature of the substituents on both the pyrazole and the bielectrophile. Acidic or thermal conditions are often employed to promote the cyclization and subsequent dehydration/aromatization. Microwave irradiation can significantly accelerate these reactions, often leading to higher yields and cleaner product profiles.[4]
Caption: General Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis.
Protocol 5: Synthesis of a Pyrazolo[1,5-a]pyrimidine via Cyclocondensation
Materials:
-
5-Amino-3-methylpyrazole
-
Ethyl acetoacetate
-
Acetic acid (glacial) or Polyphosphoric acid (PPA)
-
Ethanol
-
Microwave reactor (optional)
Procedure:
-
In a round-bottom flask or microwave reaction vessel, combine 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a solvent such as ethanol and a catalytic amount of acetic acid. Alternatively, for a more vigorous reaction, polyphosphoric acid can be used as both solvent and catalyst.
-
Thermal Conditions: Heat the mixture to reflux for 6-12 hours.
-
Microwave Conditions: Heat the mixture in a sealed microwave reactor at 150-200 °C for 15-30 minutes.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, concentrate the solvent and purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The functionalization of the 5-amino group of pyrazoles is a cornerstone of modern synthetic and medicinal chemistry. The methods outlined in this guide—acylation, sulfonylation, alkylation, arylation, and cyclocondensation—provide a robust toolkit for the generation of diverse molecular architectures. The choice of synthetic route must be guided by the desired target structure, the inherent reactivity of the starting materials, and the principles of regioselectivity. As our understanding of catalytic systems and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the derivatization of this invaluable heterocyclic scaffold, further empowering the development of next-generation therapeutics and functional materials.
References
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC Source: National Institutes of Health URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]
-
Title: Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Reaction of 5-amino-pyrazole derivatives with various imines Source: ResearchGate URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The synthesis route of 5-aminopyrazole derivatives 2a–g. Source: ResearchGate URL: [Link]
-
Title: Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC Source: National Institutes of Health URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC Source: National Institutes of Health URL: [Link]
-
Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: HAL Open Science URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles - PMC Source: National Institutes of Health URL: [Link]
-
Title: Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL: [Link]
-
Title: Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL: [Link]
-
Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC Source: National Institutes of Health URL: [Link]
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central URL: [Link]
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health URL: [Link]
-
Title: N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP Source: PubMed URL: [Link]
-
Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors Source: RSC Publishing URL: [Link]
-
Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4 Source: SciSpace URL: [Link]
-
Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: RSC Publishing URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: MDPI URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Publishing URL: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Regioselective N-Alkylation of Pyrazoles
Welcome to our dedicated technical support center for the regioselective N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The seemingly straightforward N-alkylation of unsymmetrical pyrazoles is often complicated by the formation of regioisomeric mixtures, leading to challenging purification processes and reduced yields of the desired product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve predictable, high-yielding, and regioselective pyrazole N-alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the N-alkylation of pyrazoles. Each issue is analyzed from a mechanistic standpoint, providing you with the rationale behind the proposed solutions.
Issue 1: Poor Regioselectivity - A Mixture of N1 and N2 Isomers is Observed
The formation of a mixture of N1 and N2 alkylated pyrazoles is the most prevalent challenge, stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2][3] The key to achieving regioselectivity lies in understanding and manipulating the factors that can differentiate the reactivity of these two nitrogens.
Probable Causes & Solutions:
-
Steric Hindrance: The steric environment around the nitrogen atoms is a dominant factor. Bulky substituents on the pyrazole ring will direct the alkylation to the less sterically hindered nitrogen.[4]
-
Solution: If your substrate has substituents at the C3 and C5 positions, the incoming alkyl group will preferentially attack the nitrogen atom adjacent to the smaller substituent. Consider this inherent bias when designing your synthesis.
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Solution: Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.
-
-
Choice of Base and Counterion: The base used to deprotonate the pyrazole and the resulting counterion play a critical role in directing the regioselectivity.[1]
-
Solution: The use of different bases can sometimes lead to opposite regioselectivity.[1] For instance, sodium hydride (NaH) in a non-coordinating solvent like THF can favor N1-alkylation through the formation of a tight ion pair, where the sodium cation coordinates to the N2 nitrogen, sterically hindering its attack.[5] In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF might lead to a different isomeric ratio. It is crucial to screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3, NaHMDS) to find the optimal conditions for your specific substrate.[5][6][7]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the regiochemical outcome.[6]
-
Solution: Polar aprotic solvents like DMF, DMAc, and NMP can favor the formation of a single regioisomer in certain reactions.[6] Non-polar solvents like THF or toluene may favor different isomers compared to polar solvents. A solvent screen is highly recommended.
-
-
Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can influence the site of attack.
-
Solution: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. Softer electrophiles may favor reaction at the softer nitrogen atom.
-
Decision-Making Workflow for Improving Regioselectivity:
Caption: A workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Issue 2: Low Reaction Yield
Low yields in N-alkylation reactions can be attributed to several factors, ranging from incomplete reactions to the formation of side products.
Probable Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition.[6] Gas-phase flow systems can require very high temperatures (150-400 °C).[8][9]
-
Solution: Monitor your reaction by TLC or LC-MS to determine the optimal temperature. Start at room temperature and gradually increase the temperature if no reaction is observed.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Solution: Track the consumption of the starting material over time to establish the necessary reaction duration.
-
-
-
Incorrect Stoichiometry: The molar ratio of the pyrazole, alkylating agent, and base is critical.
-
Solution: Typically, a slight excess of the alkylating agent (1.1-1.5 equivalents) and base (1.2-2.0 equivalents) is used. However, this may need to be optimized for your specific system.
-
-
Side Reactions:
-
Over-alkylation: If the product contains other nucleophilic sites, it may be susceptible to further alkylation.
-
Decomposition: The starting materials or products may be unstable under the reaction conditions.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify any major side products. This information can help you adjust the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity of pyrazole N-alkylation?
A1: The regioselectivity of pyrazole N-alkylation is a delicate balance of several interconnected factors:
-
Steric Effects: The size of the substituents on the pyrazole ring and the alkylating agent are often the most dominant factors. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the pyrazole substituents influences the nucleophilicity of the two nitrogen atoms.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regiochemical outcome.[1][5][6]
-
Counterion Effects: The nature of the cation from the base can influence the regioselectivity through chelation or ion-pairing effects.[1]
-
Directing Groups: Certain functional groups can be strategically placed on the pyrazole to direct the alkylation to a specific nitrogen.[1]
Q2: How do directing groups work in pyrazole N-alkylation?
A2: Directing groups are functional groups attached to the pyrazole ring that can coordinate to the counterion (e.g., Na+, K+) of the pyrazole anion. This coordination can block one of the nitrogen atoms, thereby directing the incoming alkylating agent to the other nitrogen. For example, a substituent with a coordinating heteroatom, like a pyridine ring, can act as a directing group.[1]
Q3: Are there any catalyst-controlled methods for regioselective pyrazole N-alkylation?
A3: Yes, significant progress has been made in developing catalyst-controlled methods. One innovative approach involves the use of engineered enzymes.[3] These biocatalysts can exhibit exceptional regioselectivity (>99%) by creating a highly specific active site that orients the pyrazole substrate for alkylation at a single nitrogen atom.[3] Another method employs Brønsted acid catalysis with trichloroacetimidates as the alkylating agents.[10][11]
Q4: Can the regioselectivity be switched to obtain the other isomer?
A4: In some cases, yes. Switching the regioselectivity can often be achieved by modifying the reaction conditions. For example, changing the base or the solvent can sometimes favor the formation of the other regioisomer.[1] A thorough understanding of the interplay between the substrate and the reaction conditions is key to achieving this "regiodivergence".
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation using NaH in THF
This protocol is often effective for achieving N1-selectivity, particularly when steric hindrance at the N2 position is significant.[5]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (5 mL per mmol of pyrazole) under an inert atmosphere (N2 or Ar) at 0 °C, add a solution of the substituted pyrazole (1.0 eq.) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction may require heating.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate
This method provides an alternative to base-mediated alkylations and can be effective for a range of substrates.[11]
-
To a solution of the pyrazole (1.0 eq.) and the trichloroacetimidate electrophile (1.2 eq.) in a dry solvent such as 1,2-dichloroethane (DCE), add a catalytic amount of a Brønsted acid like camphorsulfonic acid (CSA) (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-alkylated pyrazole.
Mechanism of Acid-Catalyzed N-Alkylation:
Caption: Proposed mechanism for the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates.[11]
Data Summary
Table 1: Influence of Reaction Conditions on Regioselectivity
| Pyrazole Substituent(s) | Base/Solvent | Alkylating Agent | Major Isomer | Reference |
| 3-CF3 | K2CO3 / MeCN | Ethyl iodoacetate | Mixture of isomers | [1] |
| 3-CF3, 5-hydrazone | NaH / MeCN | Ethyl iodoacetate | 5-CF3 regioisomer | [1] |
| 3-substituted | K2CO3 / DMSO | Alkyl halide | N1 | [6] |
| Unsubstituted | NaH / THF | Alkyl bromide | N1 | [5] |
| 7-NO2 or 7-CO2Me (Indazole) | NaH / THF | Alkyl bromide | N2 | [5] |
References
-
K. V. Sashnikov, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
K. V. Sashnikov, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
- US5705656A - N-alkylation method of pyrazole.
- EP0749963A1 - N-alkylation method of pyrazole.
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 9. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
influence of steric effects on pyrazole N-alkylation regioselectivity
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the regioselectivity of N-alkylation on unsymmetrically substituted pyrazole rings. Here, we address common experimental issues through a detailed question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrazole N-alkylation so challenging?
The core challenge lies in the electronic nature of the pyrazole ring. In an unsymmetrically substituted pyrazole (e.g., 3-substituted), the two nitrogen atoms (N1 and N2) have similar electronic properties and nucleophilicity.[1] Upon deprotonation with a base, the resulting pyrazolate anion has its negative charge delocalized across both nitrogen atoms, creating two competing sites for alkylation.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate, impacting overall yield and process efficiency.
Troubleshooting Guide: Controlling Regioselectivity
Q2: My reaction is producing a mixture of N1 and N2 isomers. How can I favor the N1 product using steric effects?
This is a classic regioselectivity problem. The N1 position is adjacent to the C5 carbon, while the N2 position is adjacent to the C3 carbon. Therefore, the most direct way to favor N1 alkylation is to leverage steric hindrance around the N2 position.
Core Principle: Alkylation is a bimolecular nucleophilic substitution (SN2) or SN2-like reaction. The transition state involves the approach of the alkylating agent to the nucleophilic nitrogen. By increasing the steric bulk at the C3 position of the pyrazole, you create a significant steric clash for the incoming electrophile at the adjacent N2 position. This raises the activation energy for the N2-alkylation pathway, making the less hindered N1 pathway kinetically favorable.[2][3]
Actionable Strategies:
-
Assess Pyrazole Substituent (R¹): If your synthesis allows, choose a pyrazole with a sterically demanding group at the C3 position. Groups like tert-butyl or triphenylsilyl have been shown to provide excellent, and sometimes exclusive, N1 regioselectivity.[4][5]
-
Assess Alkylating Agent (R²-X): Increase the steric bulk of your alkylating agent. The larger the electrophile, the more sensitive it will be to the steric environment of the pyrazole. For example, switching from methyl iodide to isopropyl bromide or a benzhydryl halide will significantly amplify the steric bias, favoring attack at the more accessible N1 nitrogen.[3]
Q3: Steric hindrance isn't enough. What other reaction parameters can I modify to improve N1 selectivity?
While sterics are a primary driver, the choice of base and solvent plays a critical, often underestimated, role by influencing the nature of the pyrazolate cation-anion pair.[1][5]
Core Principle: The regioselectivity can be governed by the degree of association between the pyrazolate anion and the metal cation from the base.
-
Tight Ion Pairs: In less polar, non-coordinating solvents like THF or toluene, smaller cations (e.g., Na⁺ from NaH) form a "tight ion pair" with the pyrazolate. The cation tends to coordinate preferentially to the more sterically accessible N1 nitrogen. This coordination effectively "blocks" the N1 position, directing the alkylating agent to the N2 position.
-
Solvent-Separated Ion Pairs: In highly polar, coordinating solvents like DMF or DMSO, the solvent molecules solvate the cation, creating a "solvent-separated" or "naked" pyrazolate anion. In this state, with the cation's influence minimized, the reaction outcome is more likely to be governed by the intrinsic steric and electronic properties of the pyrazole and electrophile, often favoring N1 alkylation for sterically hindered pyrazoles.[5]
Actionable Strategies:
-
To Favor N1 (often the kinetic product):
-
Base/Cation: Use a base with a large, poorly coordinating cation like Cs₂CO₃ or K₂CO₃. The larger cation is less likely to form a tight, directing ion pair at N1.
-
Solvent: Employ a polar aprotic solvent like DMF or DMSO to ensure the pyrazolate anion is "free" and the reaction is under steric control.[4][5]
-
-
To Favor N2 (often the thermodynamic product):
-
Base/Cation: Use a base with a small, hard cation like NaH or LiH.
-
Solvent: Use a non-polar, non-coordinating solvent like THF or Dioxane to promote tight ion pair formation that directs to N2.
-
| Parameter | To Favor N1-Alkylation (Steric Control) | To Favor N2-Alkylation (Cation-Directed) | Rationale |
| Pyrazole C3-Substituent | Bulky (e.g., t-Bu, Ph, CF₃) | Small (e.g., H, Me) | A bulky C3 group sterically shields the N2 position.[1][5] |
| Alkylating Agent | Bulky (e.g., i-Pr, Benzhydryl) | Small (e.g., Me, Et) | A larger electrophile is more sensitive to steric hindrance.[3] |
| Base (Cation) | K₂CO₃, Cs₂CO₃ | NaH, LiH | Larger cations are less coordinating, leading to a "freer" anion where sterics dominate.[1] |
| Solvent | DMF, DMSO | THF, Dioxane, Toluene | Polar solvents separate the ion pair, allowing for steric control.[4][5] |
Q4: My reaction is giving poor conversion, and I still have a mixture of isomers. What should I troubleshoot?
Low conversion coupled with poor selectivity suggests a fundamental issue with reactivity or competing side reactions. Let's break it down with a troubleshooting workflow.
Experimental Protocols
Protocol: General Procedure for Regioselective N-Alkylation of a 3-Substituted Pyrazole
This protocol provides a starting point for optimizing N1-selectivity based on the principles discussed above.
Materials:
-
3-Substituted Pyrazole (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Alkylating Agent (e.g., Alkyl Bromide, 1.2 eq)
-
Anhydrous Solvent (e.g., DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the 3-substituted pyrazole (1.0 eq) and anhydrous DMF. Stir to dissolve.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Scientist's Note: K₂CO₃ is a good starting point for favoring kinetic, sterically-controlled N1-alkylation. If N2-alkylation is desired, consider switching to NaH (1.1 eq) in anhydrous THF.
-
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation. The formation of the potassium pyrazolate may result in a slight color change or slurry.
-
Electrophile Addition: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Scientist's Note: A slow addition can help control any potential exotherm, especially for highly reactive electrophiles like benzyl bromide.
-
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup:
-
Purification & Analysis: Purify the crude product via column chromatography. Characterize the N1 and N2 isomers using NMR spectroscopy. 2D NMR techniques (HMBC, NOESY) are invaluable for unambiguous structural assignment.[7]
References
-
Guda, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Da Settimo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Al-Sarafa, S., et al. (2018). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Chen, J., et al. (2013). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Pott, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
DePorre, Y., et al. (2015). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Wang, X., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
resolving contradictions in biological activity data for pyrazole derivatives
Technical Support Center: Pyrazole Derivatives
Introduction: Navigating the Labyrinth of Pyrazole Bioactivity Data
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability and broad spectrum of pharmacological activities, leading to numerous approved drugs.[1][2][3] Pyrazole derivatives are investigated for everything from anticancer and anti-inflammatory to antimicrobial and neuroprotective properties.[3][4][5][6] However, this chemical versatility can also be a source of significant experimental challenges. Researchers frequently encounter frustrating contradictions in biological activity data—an effect observed in one assay but not another, or results that vary inexplicably between experiments.
This guide is designed to serve as a dedicated troubleshooting resource for researchers encountering such challenges. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to diagnose and resolve these inconsistencies effectively. We will deconstruct the problem into three core areas: the compound itself, the biological assay, and data interpretation.
Section 1: Troubleshooting Compound-Related Issues
Contradictory data often originates from the test compound itself, before it ever interacts with a biological system. Ensuring the integrity of your pyrazole derivative is the foundational first step in any investigation.
Q1: My pyrazole derivative shows potent activity, but the results are inconsistent between batches. What is the first thing I should check?
A1: The primary suspect for batch-to-batch variability is compound purity and identity . A highly potent, uncharacterized impurity can easily be mistaken for the activity of the main compound.[7] In one well-known case, the potent activity of a sample was later attributed to a tiny, highly active impurity, not the intended lead compound.[7]
This workflow outlines the minimum required steps to validate a new batch of a pyrazole derivative before biological testing.
Caption: A logical workflow for validating compound batches.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your pyrazole derivative in a suitable solvent (e.g., DMSO, Methanol).
-
LC-MS (Identity):
-
Inject 1-5 µL of the stock solution.
-
Run a standard gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid) over a C18 column.
-
Verification: Confirm that the mass of the major peak in the chromatogram matches the expected molecular weight of your compound ([M+H]⁺ or [M-H]⁻).
-
-
UPLC (Purity):
-
Inject 1-5 µL of the stock solution onto a high-resolution UPLC system.
-
Use a UV detector set to multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to ensure detection of potential impurities.
-
Analysis: Integrate the area under all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: For drug discovery programs, a purity level of ≥95% is the generally accepted minimum standard.[8][9]
-
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS / HRMS | Observed mass matches theoretical mass ± 5 ppm | Confirms you are testing the correct molecule. |
| Purity | UPLC-UV, qNMR | ≥ 95% | Minimizes the risk of impurities confounding biological data.[9] |
| Solubility | Visual or Nephelometry | Soluble in assay buffer at highest test concentration | Prevents compound precipitation, which leads to inaccurate concentration and false results. |
Q2: My compound's activity varies depending on the assay buffer and concentration. Could its physicochemical properties be the cause?
A2: Absolutely. The physicochemical properties of pyrazole derivatives, particularly solubility and aggregation , are critical factors that are often overlooked.
Causality:
-
Poor Solubility: If a compound precipitates in the aqueous assay buffer, its effective concentration is much lower than the nominal concentration, leading to an artificially low potency (higher IC50).
-
Aggregation: Many organic molecules, including heterocyclic compounds, can form non-specific aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to false-positive results in many biochemical assays. This is a well-known artifact in high-throughput screening.
-
Critical Aggregation Concentration (CAC) Estimation:
-
Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer as a counter-screen.
-
Run your dose-response experiment with and without the detergent.
-
Interpretation: If the compound's potency is significantly reduced in the presence of the detergent, it is highly likely that aggregation is contributing to its activity. The concentration at which activity appears is likely near its CAC.
-
-
Solubility Check:
-
Prepare your compound at its highest test concentration (e.g., 100 µM) in the final assay buffer.
-
Incubate under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. For more quantitative results, measure light scattering using a nephelometer.
-
Action: If precipitation is observed, all data points at or above that concentration are invalid.
-
Q3: I've read that pyrazoles can exist as tautomers or stereoisomers. How could this lead to contradictory data?
A3: This is an excellent and advanced consideration. Both tautomerism and stereoisomerism can profoundly impact biological activity, as biological targets like enzymes and receptors are highly specific three-dimensional structures.
Causality:
-
Tautomerism: Pyrazole rings can undergo tautomerization, where a proton shifts between the two nitrogen atoms.[4][5] These two tautomers are distinct chemical entities and may have different shapes, hydrogen bonding capabilities, and affinities for a biological target. The equilibrium between tautomers can be influenced by the solvent, pH, and even the binding pocket of the target itself. One tautomer might be active while the other is not.
-
Stereoisomerism: If your pyrazole derivative contains a chiral center, it exists as a pair of enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).[10] If your synthesized material is a racemic mixture (a 50:50 mix of both enantiomers), the measured potency is an average of the two. A different lab or a different synthetic route might produce a different enantiomeric ratio, leading to different results.
-
Characterization: Use advanced analytical techniques like 2D-NMR to investigate the tautomeric state of your compound in different solvents (e.g., DMSO vs. a deuterated aqueous buffer). For chiral compounds, use chiral chromatography (Chiral HPLC or SFC) to separate the enantiomers and determine the enantiomeric excess (e.e.) of your sample.
-
Biological Testing: If possible, test the separated enantiomers individually. This will provide a clear picture of their relative contributions to the observed activity and is a critical step in lead optimization.
Section 2: Optimizing Assay Performance and Reducing Variability
Even with a perfectly characterized compound, the biological assay is a complex system with many potential sources of error. Cell-based assays, in particular, are susceptible to variability.[11][12]
Caption: Major contributors to variability in cell-based assays.
Q1: My IC50 values in a cancer cell line proliferation assay fluctuate between experiments. What are the most common causes?
A1: For cell-based assays, the most common culprits are inconsistencies in the health and handling of the cells .[12][13]
Causality:
-
Cell Passage Number: As cells are cultured for extended periods, they can undergo genetic drift, changes in protein expression, and senescence. Cells at passage 5 may respond very differently to a compound than cells at passage 30.
-
Seeding Density: The initial number of cells plated per well is critical. Over- or under-confluent cells will have different metabolic rates and growth kinetics, directly impacting the assay readout.
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex and undefined mixture of growth factors and proteins. Batch-to-batch variation in FBS is a notorious source of assay variability.
-
Establish a Cell Bank: Create a master and working cell bank from a low-passage, authenticated cell line. Thaw a new vial from the working bank every 2-3 months or after a set number of passages (e.g., 15-20 passages).
-
Optimize Seeding Density: Perform a growth curve experiment to determine the optimal number of cells to seed so that they are in the exponential growth phase at the end of the assay incubation period.
-
Qualify Reagents: When you receive a new lot of FBS or media, qualify it by running a side-by-side comparison with the old lot using your standard positive and negative controls. The results should be within a predefined acceptance window (e.g., ±20%).
-
Standardize Technique: Ensure all users follow a detailed, standardized protocol for cell counting, seeding, and compound addition. Use calibrated pipettes and consistent timing.
Q2: I tested my pyrazole using three different cytotoxicity assays (MTT, LDH release, and a luminescence-based ATP assay) and got three different IC50 values. Why?
A2: This is a common and important observation. It occurs because different viability assays measure distinct biological endpoints. A contradictory result is not necessarily an error; it is providing mechanistic information.[14]
Causality:
-
MTT Assay: Measures the activity of mitochondrial reductases. A compound could inhibit these enzymes without actually killing the cell, giving a false-positive for cytotoxicity.
-
LDH Release Assay: Measures the loss of plasma membrane integrity by detecting the release of lactate dehydrogenase (LDH), a marker of necrosis or late-stage apoptosis.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure the total ATP content of the well, which is a sensitive indicator of metabolically active, viable cells.[15]
A compound might, for example, inhibit mitochondrial function (picked up by MTT and ATP assays) long before it causes the cell membrane to rupture (not picked up by LDH assay until much later). Therefore, the IC50 from an ATP assay could be much lower than that from an LDH assay.
| Assay Type | Measures | Potential Interpretation of Discrepancy |
| MTT / XTT | Mitochondrial reductase activity | A low IC50 might indicate mitochondrial inhibition, not necessarily cell death. |
| LDH Release | Membrane rupture (necrosis) | A high IC50 suggests the compound is not causing rapid necrotic cell death. |
| ATP Content | Metabolic activity / Viability | A low IC50 is a strong indicator of reduced cell health and is often the most sensitive endpoint. |
| Caspase 3/7 | Apoptosis execution | Activity in this assay but not LDH suggests an apoptotic mechanism of cell death. |
Recommendation: Use at least two mechanistically distinct assays to gain a more complete understanding of your compound's effect. An ATP-based assay is often recommended as a robust primary endpoint due to its sensitivity and reliability.[15]
Section 3: Best Practices for Data Analysis and Interpretation
Q1: My dose-response curves are noisy and don't fit well. What are the potential causes and solutions?
A1: Poorly defined dose-response curves are often a symptom of issues discussed earlier (e.g., solubility, assay variability) but can also stem from data analysis choices.
Causality:
-
Inappropriate Concentration Range: If the concentrations tested are too high or too low, you will not capture the full sigmoidal curve, making it impossible to accurately determine the IC50.
-
Insufficient Data Points: A minimum of 8-10 concentrations is recommended to properly define a curve.
-
Lack of Normalization: Raw data (e.g., raw luminescence units) can be affected by plate-to-plate or even within-plate variations.
-
Range Finding: First, perform a broad-range concentration screen (e.g., from 1 nM to 100 µM in 10-fold dilutions) to estimate the potency.
-
Definitive IC50: Based on the range-finding experiment, perform a more detailed experiment with at least 8-10 points centered around the estimated IC50, using 2-fold or 3-fold serial dilutions.
-
Include Controls on Every Plate:
-
Negative Control (0% Effect): Cells treated with vehicle only (e.g., 0.5% DMSO).
-
Positive Control (100% Effect): Cells treated with a known toxin or inhibitor that produces a maximal effect.
-
-
Data Normalization:
-
Calculate the average of your negative and positive controls.
-
Normalize your data for each test compound concentration using the following formula: % Activity = 100 * (Test Compound - Positive Control) / (Negative Control - Positive Control)
-
-
Curve Fitting: Fit the normalized data to a four-parameter logistic (4PL) equation using appropriate software (e.g., GraphPad Prism, Dotmatics). This model will calculate the IC50, Hill slope, and top/bottom plateaus.
Trustworthiness: A robust assay should consistently yield a Z'-factor > 0.5 . The Z'-factor is a statistical measure of assay quality that accounts for the separation between positive and negative controls relative to their variability.[16]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
References
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]
-
Title: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences URL: [Link]
-
Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
-
Title: Addressing Data Quality Challenges in Drug Discovery Source: Elucidata URL: [Link]
-
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]
-
Title: 101 ELISA Troubleshooting Tips Source: Assay Genie URL: [Link]
-
Title: The essential roles of chemistry in high-throughput screening triage Source: Perspectives in Science URL: [Link]
-
Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]
-
Title: Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro Source: ResearchGate URL: [Link]
-
Title: Effects of Stereoisomers on Drug Activity Source: ResearchGate URL: [Link]
-
Title: Biological activity of pyrazoles derivatives and experimental... Source: ResearchGate URL: [Link]
-
Title: 5 common data management problems affecting drug discovery Source: Flywheel URL: [Link]
-
Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: ResearchGate URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules (MDPI) URL: [Link]
-
Title: The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Source: Promega URL: [Link]
-
Title: The Importance of High-Purity Chemicals in Pharmaceutical Testing Source: Techmate URL: [Link]
-
Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]
-
Title: Challenges and opportunities in data for drug discovery Source: CAS URL: [Link]
-
Title: 5 Worse Incidents Caused by Data Quality Issues in the Pharmaceutical Industry Source: Digna URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Certain Approaches to Understanding Sources of Bioassay Variability Source: ResearchGate URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]
-
Title: The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening Source: Taylor & Francis Online URL: [Link]
-
Title: HTS Assay Validation Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]
-
Title: 10 Tips for Successful Development of Cell Culture Assays Source: Technology Networks URL: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. sptlabtech.com [sptlabtech.com]
- 12. marinbio.com [marinbio.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Deep Dive into Pyrazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of precision medicine, particularly within oncology. Among the myriad of heterocyclic scaffolds utilized in their design, the pyrazole core stands out as a "privileged structure," consistently yielding potent and selective modulators of kinase activity. This guide offers an in-depth comparative analysis of key pyrazole-based kinase inhibitors, dissecting their mechanisms of action, selectivity profiles, and the critical experimental methodologies employed in their evaluation. Our goal is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this pivotal class of therapeutics.
The Pyrazole Scaffold: A Versatile Tool for Kinase Inhibition
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides an exceptional platform for designing kinase inhibitors. This scaffold's unique electronic properties and spatial arrangement allow for a multitude of interactions within the ATP-binding pocket of kinases. The nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the kinase's hinge region. Furthermore, the carbon atoms of the pyrazole ring can be readily functionalized, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
A Comparative Analysis of Leading Pyrazole-Based Kinase Inhibitors
The clinical and commercial success of several pyrazole-based drugs highlights the power of this scaffold. Below is a comparative overview of some of the most prominent examples.[1]
| Inhibitor | Primary Target(s) | FDA Approval Status | Key Therapeutic Area(s) |
| Ruxolitinib | JAK1, JAK2 | Approved | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, MET | Approved | Non-Small Cell Lung Cancer (NSCLC) |
| Entrectinib | TRKA/B/C, ROS1, ALK | Approved | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Approved | Renal Cell Carcinoma, Soft Tissue Sarcoma |
Table 1: Prominent FDA-Approved Pyrazole-Based Kinase Inhibitors. This table summarizes the key characteristics of four leading pyrazole-containing kinase inhibitors, showcasing the breadth of their therapeutic applications.[1][2][]
Mechanism of Action: A Tale of Two Pathways
To truly appreciate the nuances of pyrazole-based kinase inhibition, a focused comparison of Ruxolitinib and Crizotinib is illuminating. These two drugs, while both featuring a pyrazole core, target distinct signaling pathways, leading to different therapeutic outcomes.
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[4] These kinases are integral components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[5] In myeloproliferative neoplasms, this pathway is often constitutively active, driving uncontrolled cell growth. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the proliferation of malignant cells.[4]
Crizotinib , in contrast, is a multi-targeted inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[6][7] In certain cancers, such as a subset of NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains. Crizotinib binds to the ATP-binding pocket of these fusion proteins, inhibiting their kinase activity and abrogating downstream signaling pathways like PI3K/Akt and MAPK/Erk, which are critical for cancer cell proliferation and survival.[8]
Figure 2: In Vitro Kinase Assay Workflow. A step-by-step flowchart outlining the process of a typical biochemical kinase inhibition assay.
Cellular Activity: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential, it is crucial to confirm that an inhibitor can effectively engage its target within a cellular environment. Western blotting for phospho-proteins is a standard method for this assessment.
Principle: This technique measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in the phosphorylation signal indicates successful target inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Select a cell line that expresses the target kinase.
-
Culture the cells to an appropriate confluency.
-
Treat the cells with a range of concentrations of the pyrazole-based inhibitor for a predetermined time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [9] * Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein lysates by heating with SDS-PAGE sample buffer. [10] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). [10]4. Immunoblotting and Detection:
-
Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [9] * Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye.
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent for HRP) and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the phosphorylated protein.
-
Normalize the phospho-protein signal to a loading control (e.g., total protein of the same target or a housekeeping protein like GAPDH) to account for any loading inaccuracies. [10] * Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
The Critical Importance of Kinase Selectivity
A successful kinase inhibitor must not only be potent against its intended target but also selective, minimizing off-target effects that can lead to toxicity. [11] Kinase Selectivity Profiling: This involves screening an inhibitor against a large panel of kinases (a "kinome scan") to assess its binding affinity or inhibitory activity across the human kinome. [12][13]The results of such a screen are often visualized as a dendrogram or a heatmap, providing a comprehensive overview of the inhibitor's selectivity profile. This data is invaluable for predicting potential side effects and for guiding further optimization of the inhibitor's structure.
Future Directions and Conclusion
The pyrazole scaffold has undeniably cemented its place in the arsenal of medicinal chemists developing kinase inhibitors. The clinical success of drugs like Ruxolitinib, Crizotinib, Entrectinib, and Pazopanib is a testament to its versatility. [1]Future efforts will likely focus on developing next-generation pyrazole-based inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and novel mechanisms of action. For drug discovery professionals, a thorough understanding of the comparative pharmacology of these agents, coupled with the rigorous application of the experimental methodologies described herein, will be essential for driving the next wave of innovation in targeted cancer therapy.
References
-
Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Ruxolitinib. StatPearls - NCBI Bookshelf. Available at: [Link]
-
ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum. YouTube. Available at: [Link]
-
Pazopanib and anti-VEGF therapy. PMC - NIH. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. PMC - PubMed Central. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
-
What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. Available at: [Link]
-
In vitro kinase assay and inhibition assay. Bio-protocol. Available at: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]
-
Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. AACR Journals. Available at: [Link]
-
Mechanism of action. Jakafi® (ruxolitinib). Available at: [Link]
-
What is the mechanism of Crizotinib? Patsnap Synapse. Available at: [Link]
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Crizotinib: A comprehensive review. PMC - PubMed Central. Available at: [Link]
-
What is the mechanism of Entrectinib? Patsnap Synapse. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
(PDF) Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. ResearchGate. Available at: [Link]
-
Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Amgen. Available at: [Link]
-
Next Generation ALK Inhibitors Poised to Become Standard of Care for Crizotinib-Resistant Patients. OncLive. Available at: [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? R Discovery. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease. PMC - PubMed Central. Available at: [Link]
-
Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
A Researcher's Guide to Validating the Antiproliferative Activity of Novel Pyrazole Candidates
The pyrazole scaffold is a privileged structure in medicinal chemistry, consistently appearing in a multitude of compounds with diverse pharmacological activities.[1] Notably, pyrazole derivatives have emerged as a significant class of anticancer agents, with many demonstrating potent antiproliferative effects.[2][3][4] The development of novel pyrazole-based anticancer drugs often involves the synthesis of a library of derivatives, followed by rigorous biological validation to identify the most promising candidates.[2][3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the antiproliferative activity of new pyrazole candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Significance of the Pyrazole Moiety in Anticancer Drug Discovery
The pyrazole ring system is a versatile scaffold for the design of anticancer drugs, particularly when appropriately substituted and connected with other cyclic structures.[7] Many pyrazole derivatives exert their anticancer effects by interacting with various biological targets, including cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR).[1] The structure-activity relationship (SAR) studies have shown that substituted pyrazoles are a crucial scaffold for anticancer activities.[3] This guide will equip you with the necessary tools to validate the antiproliferative potential of your novel pyrazole compounds.
Experimental Design: A Multi-faceted Approach to Validation
A robust validation strategy relies on a multi-pronged approach, employing assays that measure different aspects of cell proliferation and viability. This ensures that the observed effects are not an artifact of a single experimental technique. Our validation workflow will focus on three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
BrdU Incorporation Assay: To directly measure DNA synthesis and cell proliferation.
-
Cell Cycle Analysis by Flow Cytometry: To determine the effect of the compounds on cell cycle progression.
Causality in Experimental Choices: Cell Line Selection and Controls
The choice of cancer cell lines is critical and should be guided by the therapeutic target of the novel pyrazole candidates. For a broad-spectrum analysis, it is advisable to use a panel of cell lines from different tissue origins (e.g., breast, lung, colon). In this guide, we will use the following cell lines as examples:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
Internal Controls are Non-Negotiable:
-
Vehicle Control (DMSO): As most compounds are dissolved in dimethyl sulfoxide (DMSO), a vehicle control is essential to account for any effects of the solvent on cell viability.
-
Positive Control (Doxorubicin): A well-characterized anticancer drug, doxorubicin, will be used as a positive control to benchmark the potency of the novel pyrazole candidates.
Experimental Protocols: A Step-by-Step Guide
MTT Assay: Quantifying Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole candidates and doxorubicin (positive control) for 72 hours.[8] Include a vehicle control (DMSO) group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
BrdU Incorporation Assay: Measuring DNA Synthesis
The Bromodeoxyuridine (BrdU) assay is a direct measure of DNA synthesis in proliferating cells.[10][11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[11][14]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat the cells with the pyrazole candidates as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU solution (final concentration 10 µM) to each well and incubate for 2-4 hours.[10]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[14]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB substrate to develop a colorimetric signal and measure the absorbance at 450 nm.
Data Analysis:
The results are expressed as a percentage of BrdU incorporation relative to the vehicle control. A decrease in BrdU incorporation indicates an inhibition of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[15][16] By staining the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), we can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the pyrazole candidates for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.[17]
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.[17][18] RNase A is included to ensure that only DNA is stained.[17]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
Data Analysis:
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound may be targeting a specific cell cycle checkpoint.
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Novel Pyrazole Candidates
| Compound | MCF-7 | A549 | HCT116 |
| Pyrazole-1 | 5.2 | 7.8 | 6.5 |
| Pyrazole-2 | 12.5 | 15.1 | 10.9 |
| Pyrazole-3 | 2.1 | 3.5 | 2.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 2: Effect of Pyrazole Candidates on BrdU Incorporation (% of Control)
| Compound (at IC₅₀) | MCF-7 | A549 | HCT116 |
| Pyrazole-1 | 45.3% | 52.1% | 48.9% |
| Pyrazole-3 | 25.8% | 30.2% | 28.1% |
| Doxorubicin | 15.6% | 20.4% | 18.2% |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Pyrazole-3 (at IC₅₀ for 24h)
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 55.2% | 28.1% | 16.7% |
| Pyrazole-3 | 72.5% | 15.3% | 12.2% |
| Doxorubicin | 20.1% | 10.5% | 69.4% |
Interpretation of Results:
-
Pyrazole-3 demonstrates the most potent antiproliferative activity across all three cell lines, with IC₅₀ values in the low micromolar range.
-
The BrdU incorporation assay confirms that the antiproliferative effect of Pyrazole-3 is due to the inhibition of DNA synthesis.
-
Cell cycle analysis reveals that Pyrazole-3 induces a G0/G1 cell cycle arrest in HCT116 cells, suggesting a potential mechanism of action involving the G1/S checkpoint. In contrast, Doxorubicin induces a G2/M arrest.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying biological mechanisms, we can use diagrams generated with Graphviz.
Caption: A streamlined workflow for the validation of antiproliferative activity.
Caption: The mammalian cell cycle and points of drug-induced arrest.
Conclusion and Future Directions
This guide has outlined a robust and multi-faceted approach to validating the antiproliferative activity of novel pyrazole candidates. By combining assays that measure cell viability, DNA synthesis, and cell cycle progression, researchers can gain a comprehensive understanding of the biological effects of their compounds. The data presented here for the hypothetical "Pyrazole-3" suggests a promising candidate with potent antiproliferative activity and a clear mechanism of action involving G0/G1 cell cycle arrest.
Further investigations should focus on elucidating the specific molecular targets of the most potent pyrazole candidates. This could involve techniques such as Western blotting to examine the expression levels of key cell cycle regulatory proteins (e.g., cyclins and CDKs), or kinase profiling assays to identify direct enzymatic inhibition. Ultimately, the goal is to identify novel pyrazole-based compounds with the potential for further development as effective and targeted anticancer therapies.
References
-
Guguman, E. C., Cîrciumaru, A., Bîcu, E., & Profire, L. (2021). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 26(11), 3183. Retrieved from [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Fahmy, H. H., Khalifa, N. M., El-Alfy, M. A., El-Sehrawi, H. M., & El-Sadek, M. E. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. Retrieved from [Link]
-
Antiproliferative activity of pyrazoles 1-8 a - ResearchGate. (n.d.). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (n.d.). Retrieved from [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-15. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (n.d.). Retrieved from [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. (n.d.). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (n.d.). Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrazole Inhibitors: A Comparative Approach
For researchers, medicinal chemists, and drug development professionals, navigating the landscape of inhibitor design requires a blend of empirical testing and predictive modeling. The pyrazole scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of inhibitors targeting a diverse array of proteins implicated in cancer, inflammation, and metabolic diseases.[1][2][3][4][5] Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful computational lens to dissect the intricate relationship between the chemical structure of these pyrazole derivatives and their biological activity.[6][7][8]
This guide offers an in-depth, comparative analysis of various QSAR methodologies applied to pyrazole inhibitors. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, the importance of robust validation, and the synergistic integration of QSAR with other computational techniques to accelerate the drug discovery pipeline.
The Foundation: Why QSAR for Pyrazole Inhibitors?
Pyrazole derivatives are a versatile class of heterocyclic compounds known for their broad spectrum of pharmacological activities.[1][3][4] Their amenability to synthetic modification allows for the generation of large libraries of analogues, making them ideal candidates for QSAR studies. The core objective of a QSAR analysis is to develop a statistically significant mathematical model that correlates variations in the chemical structure of these pyrazole compounds with their inhibitory potency (often expressed as IC₅₀ or pIC₅₀ values).[9][10] A well-validated QSAR model can then be used to:
-
Predict the activity of novel, unsynthesized pyrazole derivatives.[11][12]
-
Identify the key molecular features (e.g., steric, electronic, hydrophobic) that govern inhibitory activity.
-
Guide the rational design of more potent and selective inhibitors.
The predictive power of QSAR not only accelerates the design-synthesis-testing cycle but also reduces the costs and ethical considerations associated with extensive experimental screening.
A Comparative Look at QSAR Methodologies for Pyrazole Inhibitors
The selection of a QSAR methodology is a critical decision that depends on the nature of the dataset, the available computational resources, and the specific research question. Here, we compare the most common approaches used in the study of pyrazole inhibitors.
2D-QSAR models establish a relationship between biological activity and global or 2D molecular descriptors. These descriptors can be calculated directly from the 2D representation of the molecule and include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices.[8]
-
Common Descriptors for Pyrazole Inhibitors: Studies on pyrazole inhibitors have successfully employed descriptors such as adjacency distance matrix descriptors, atomic mass weighted 3D Morse descriptors (MATS5m), and Radial Distribution Function (RDF045m) descriptors.[4][12][13]
-
Statistical Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are the workhorses of 2D-QSAR, establishing a linear relationship between the descriptors and the biological activity.[4][12]
Causality Behind the Choice: 2D-QSAR is often the first-line approach due to its relative simplicity and computational efficiency. It is particularly useful for identifying broad trends within a series of pyrazole analogues and for generating initial hypotheses about the structure-activity relationship (SAR). For instance, a positive correlation with logP might suggest that increasing the hydrophobicity of a particular region of the pyrazole scaffold could enhance its activity.
3D-QSAR methods take the analysis a step further by considering the three-dimensional conformation of the molecules and the spatial distribution of their properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques.[9][14][15][16]
-
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity.
-
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the molecular interactions.
Causality Behind the Choice: 3D-QSAR is employed when the spatial arrangement of functional groups is believed to be critical for binding to the target protein. For pyrazole inhibitors targeting specific enzyme active sites, such as kinases or cyclooxygenases, 3D-QSAR can provide invaluable insights into the required shape and electronic properties for optimal interaction.[16][17][18][19][20][21] The graphical output of CoMFA and CoMSIA as contour maps allows for intuitive visualization of favorable and unfavorable regions around the pyrazole scaffold, directly guiding the design of new derivatives.[14][22]
More recently, machine learning (ML) algorithms have been increasingly applied to QSAR analysis of pyrazole inhibitors, offering the potential to model complex, non-linear relationships that may be missed by traditional methods.[7][15][23][24][25][26]
-
Common Algorithms: Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) are among the ML methods that have been successfully used.[15][27]
-
Advantages: ML models can often handle large and diverse datasets, are less prone to overfitting with proper validation, and can capture intricate patterns in the data.
Causality Behind the Choice: ML-based QSAR is particularly advantageous when dealing with a large number of pyrazole analogues with diverse structural features. The ability to model non-linearity is crucial, as the relationship between a molecular descriptor and biological activity is not always a simple straight line. For example, increasing lipophilicity might be beneficial up to a certain point, after which it could lead to decreased solubility and bioavailability.
The QSAR Workflow: A Step-by-Step Protocol
A robust and reliable QSAR model is built upon a well-defined and validated workflow. The following protocol outlines the key steps, emphasizing the rationale behind each stage.
Experimental Protocol: A Generalized QSAR Workflow for Pyrazole Inhibitors
-
Data Collection and Curation:
-
Action: Compile a dataset of pyrazole derivatives with their corresponding biological activity data (e.g., IC₅₀ values) from the literature or internal databases.[4][9][28]
-
Causality: The quality and homogeneity of the dataset are paramount. Ensure that the biological data was obtained using a consistent experimental assay. Convert IC₅₀ values to a logarithmic scale (pIC₅₀) to linearize the data distribution.[9]
-
-
Molecular Structure Preparation and Optimization:
-
Action: Sketch the 2D structures of the pyrazole derivatives and convert them to 3D. Perform geometry optimization using a suitable computational chemistry method (e.g., Density Functional Theory - DFT).[9][10]
-
Causality: Accurate 3D structures are essential for calculating 3D descriptors and for molecular alignment in 3D-QSAR. Geometry optimization finds the lowest energy conformation of each molecule.
-
-
Descriptor Calculation:
-
Action: Calculate a wide range of molecular descriptors (1D, 2D, 3D) using specialized software.
-
Causality: The initial pool of descriptors should be as diverse as possible to capture various aspects of the molecular structure.
-
-
Data Splitting:
-
Action: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Causality: The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power on unseen data. This is a critical step to prevent overfitting.
-
-
Model Development and Validation:
-
Action: Use the training set to build the QSAR model using the chosen statistical method (e.g., MLR, PLS, SVM). Perform rigorous internal validation (e.g., leave-one-out cross-validation, q²) and external validation on the test set (e.g., R²_pred).[9][29]
-
Causality: A robust model should have high internal and external predictive power. A high q² indicates the model's stability, while a high R²_pred demonstrates its ability to generalize to new data.
-
-
Model Interpretation and Application:
-
Action: Analyze the developed model to identify the most influential descriptors. Use the model to predict the activity of new, designed pyrazole inhibitors.
-
Causality: Understanding which descriptors drive the activity provides the rationale for designing new compounds.
-
Diagram: Generalized QSAR Workflow
Caption: A generalized workflow for developing a robust QSAR model.
Synergistic Approaches: QSAR and Molecular Docking
While QSAR provides a statistical model of the SAR, molecular docking offers a physics-based simulation of the binding of a ligand to its target protein.[17][27][30] The combination of these two techniques provides a more comprehensive understanding of inhibitor behavior.[4][9][17][22]
-
QSAR-Informed Docking: The insights gained from a QSAR model can guide the selection of pyrazole derivatives for docking studies. For example, if a QSAR model suggests that a bulky substituent at a particular position is beneficial, docking can be used to investigate how this substituent fits into the binding pocket.
-
Docking-Guided QSAR: Conversely, the binding poses obtained from docking can be used to generate more relevant descriptors for a QSAR model. For instance, the distance to a key amino acid residue could be used as a descriptor.
Diagram: Integration of QSAR and Molecular Docking
Caption: The synergistic relationship between QSAR and molecular docking.
Performance Comparison of QSAR Models for Pyrazole Inhibitors
The following table summarizes the performance of different QSAR models for various pyrazole inhibitor classes, as reported in the literature. It is important to note that a direct comparison of R² and q² values across different studies should be done with caution, as the datasets and validation procedures may vary.
| Target | QSAR Method | R² (Training Set) | q² (Cross-validation) | R² (Test Set) | Key Findings | Reference |
| EGFR Kinase | 2D-QSAR (MLR) | 0.843 | 0.787 | - | Electrostatic field descriptors showed high correlation with activity. | [14] |
| EGFR Kinase | 3D-QSAR (CoMSIA) | 0.851 | 0.740 | - | Superior predictive ability compared to the CoMFA model. | [14] |
| EGFR Kinase | 2D-QSAR | 0.9816 | 0.9668 | 0.6952 | The model satisfied universal benchmarks for reliability. | [9] |
| EGFR Kinase | 3D-QSAR (CoMFA) | 0.975 | 0.664 | - | Exhibited excellent predictive capacity. | [9] |
| JAK1/JAK2 | 3D-QSAR | - | - | - | Models suggested for virtual screening of selective JAK1 inhibitors. | [17] |
| PLK1 | Hybrid 3D-QSAR (CoMFA) | 0.905 | 0.628 | - | The developed model showed admissible statistical results. | [29] |
| PLK1 | Hybrid 3D-QSAR (CoMSIA) | 0.895 | 0.580 | - | Provided insights for designing more potent PLK1 inhibitors. | [29] |
| CDK2 | 3D-QSAR (CoMSIA) | 0.937 | 0.794 | 0.815 | The model was found to be statistically robust. | [16] |
Experimental Validation: Closing the Loop
The ultimate test of any QSAR model is its ability to predict the activity of newly synthesized compounds.[11] The process of designing novel pyrazole inhibitors based on QSAR predictions, synthesizing them, and then experimentally testing their biological activity is known as "closing the loop." This iterative process is fundamental to validating the QSAR model and advancing the drug discovery project.
Experimental Protocol: In Vitro Validation of a Pyrazole Inhibitor
-
Compound Synthesis:
-
Action: Synthesize the novel pyrazole derivative designed based on the QSAR model's predictions.
-
Causality: The synthetic route should be efficient and yield a compound of high purity, which is confirmed by analytical techniques such as NMR and mass spectrometry.
-
-
In Vitro Enzyme/Cell-based Assay:
-
Action: Perform a biological assay to determine the inhibitory activity (IC₅₀) of the newly synthesized compound against the target of interest (e.g., a specific kinase or cancer cell line).
-
Causality: The assay conditions should be identical to those used for the compounds in the original QSAR dataset to ensure a fair comparison.
-
-
Data Analysis and Model Refinement:
-
Action: Compare the experimentally determined IC₅₀ value with the value predicted by the QSAR model.
-
Causality: A close agreement between the predicted and experimental values provides strong validation for the model. Discrepancies may indicate limitations of the model and can be used to refine it by including the new data point in the training set.
-
Conclusion and Future Perspectives
QSAR analysis is an indispensable tool in the modern drug discovery workflow for pyrazole inhibitors. The choice of methodology, from the classical 2D-QSAR to the more sophisticated 3D-QSAR and machine learning approaches, should be guided by the specific research question and the nature of the available data. Rigorous validation and the synergistic use of complementary techniques like molecular docking are crucial for building predictive and mechanistically insightful models.
The future of QSAR for pyrazole inhibitors lies in the continued integration of advanced machine learning and artificial intelligence techniques, the incorporation of larger and more diverse datasets, and the development of models that can predict not only potency but also pharmacokinetic and toxicological properties (ADMET). By embracing these advancements, we can continue to unlock the full potential of the pyrazole scaffold in the development of novel therapeutics.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. (n.d.). ResearchGate. [Link]
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
(PDF) 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. [Link]
-
QSAR study on pyrazole and triazole derivatives as selective canine COX-2 inhibitors. (n.d.). Qsar & Combinatorial Science. [Link]
-
(PDF) A Machine Learning Language to Build a QSAR Model of Pyrazoline Derivative Inhibitors Targeting Mycobacterium tuberculosis Strain H37Rv. (2022). ResearchGate. [Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega. [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). PubMed. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. (n.d.). Journal of Pharma Insights and Research. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
-
QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. (2004). PubMed. [Link]
-
Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. (n.d.). PubMed. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (n.d.). ResearchGate. [Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH. [Link]
-
In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. [Link]
-
Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). PubMed. [Link]
-
3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors. (n.d.). PubMed. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. (2015). Bentham Science Publishers. [Link]
-
(PDF) 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). ResearchGate. [Link]
-
(PDF) 2D and 3D QSAR-Based Machine Learning Models for Predicting Pyrazole Corrosion Inhibitors for Mild Steel in HCl. (n.d.). ResearchGate. [Link]
-
3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). SciSpace. [Link]
-
Review in quantitative structure activity relationships on lipoxygenase inhibitors. (2003). PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
DNA Polymerase Inhibitor Discovery Using Machine Learning-Enhanced QSAR Modeling. (n.d.). Preprints.org. [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD. [Link]
-
Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study. (n.d.). Chemical Reviews. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors of Human 4-hydroxyphenylpyruvate dioxygenase Against Type I Tyrosinemia Disease. (n.d.). ResearchGate. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. ijpsr.com [ijpsr.com]
- 7. jopir.in [jopir.in]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. preprints.org [preprints.org]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. eu-opensci.org [eu-opensci.org]
- 29. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine
Introduction: As researchers at the forefront of scientific innovation, our work inherently involves the synthesis and handling of novel chemical entities. 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine, a substituted pyrazole amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The toxicological and ecological profiles of many research chemicals are often incomplete. Therefore, a cautious and principled approach to waste disposal is not merely a regulatory requirement but a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine. The procedures outlined are derived from established safety protocols for structurally related hazardous chemicals and are grounded in regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our objective is to empower you with the knowledge to manage this chemical waste stream safely, confidently, and in full compliance with environmental regulations.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine may not be publicly available, we can infer its likely hazard profile by examining data from structurally similar pyrazole amines. This process of "hazard assessment by analogy" is a critical skill in a research environment.
The core structure contains a pyrazole ring, a primary amine group, and a cyclopropyl moiety. Pyrazole derivatives and aliphatic amines are known to present several hazards.[1][2][3]
Table 1: Inferred Hazard Profile and Rationale
| Hazard Class | Inferred Classification & GHS Pictogram | Rationale & Causality |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) pictogram: GHS07 | Many substituted pyrazoles and amines are classified as harmful if ingested.[1][4] The amine group can affect physiological pH and interact with various biological targets. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) pictogram: GHS07 | Aliphatic and aromatic amines are frequently skin irritants.[3] They can be basic and can defat the skin, leading to irritation and potential dermatitis upon prolonged contact. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) pictogram: GHS07 | As with skin, the basicity and chemical reactivity of the amine functional group can cause significant irritation or damage to sensitive eye tissues.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) pictogram: GHS07 | Inhalation of dust or aerosols of amine-containing compounds can irritate the mucous membranes of the respiratory tract.[1][4] |
| Environmental Hazards | Likely Harmful to Aquatic Life pictogram: none (precautionary) | Many nitrogen-containing heterocyclic compounds are persistent and can be toxic to aquatic organisms.[1] Therefore, release into the environment must be strictly avoided.[1] |
Part 2: Regulatory Framework for Laboratory Waste
The disposal of chemical waste from laboratories is highly regulated. In the United States, the primary regulations are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and standards for worker safety from OSHA.[5] Academic and research institutions often operate under specific guidelines, such as Subpart K of the RCRA regulations, which provides an alternative, flexible framework for managing hazardous waste in laboratories.[6]
The core principle is that the generator of the waste (i.e., your laboratory) is responsible for its safe management from "cradle to grave." This involves:
-
Hazardous Waste Determination: Correctly identifying if the waste is hazardous. Given the inferred profile, 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine waste must be treated as hazardous.
-
Safe Accumulation: Storing the waste safely in the laboratory prior to removal.
-
Proper Disposal: Ensuring the waste is transported to and processed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]
Part 3: Standard Operating Procedure for Disposal
This section details the step-by-step protocol for the safe routine disposal of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Its use is predicated on preventing the chemical's routes of entry into the body (inhalation, ingestion, skin/eye contact).[8]
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Use safety glasses with side-shields or chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[10]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary based on your institution's chemical hygiene plan.
Step 2: Waste Segregation and Containerization
Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11]
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine and items contaminated with it.
-
Select the Correct Container:
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical.[9]
-
For Contaminated Labware (pipette tips, gloves, etc.): Use a dedicated, clearly labeled bag or container for solid chemical waste.
-
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(1-cyclopropylethyl)-1H-pyrazol-5-amine."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The designated storage location for your waste container within the lab is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Keep the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Container Management: The waste container must be kept closed at all times except when adding waste.[9]
Step 4: Final Disposal and Removal
Laboratory personnel do not perform the final disposal. Your responsibility is to prepare the waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup once the container is full or when the experiment is complete.
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This is a critical step for regulatory tracking.
-
Never Use Drains: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[1] This is to prevent environmental contamination and potential damage to the wastewater treatment system.
The entire disposal workflow is a system designed to ensure safety and compliance at each stage.
Caption: Disposal workflow from point of generation to final disposition.
Part 4: Spill and Decontamination Procedures
Accidents happen, and a prepared response is critical to mitigating risk.
Small Spill Cleanup (e.g., < 5 grams in a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Don PPE: Wear the PPE detailed in Part 3, Step 1.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent dust from becoming airborne.[4]
-
Collect Waste: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[9] Use non-sparking tools if there is any fire risk.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your supervisor and document the spill according to your institution's policy.
Large Spill or Spill Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
CALL FOR HELP: Contact your institution's EHS emergency number or local emergency services (e.g., 911) from a safe location. Provide the chemical name, location, and approximate quantity of the spill.
Do not attempt to clean up a large spill yourself. A trained emergency response team has the specialized equipment and expertise to handle the situation safely.
Conclusion
The proper management and disposal of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine is a direct reflection of our commitment to a culture of safety. By understanding the inferred hazards, adhering to regulatory standards, and meticulously following the operational steps for disposal and spill response, we protect ourselves, our colleagues, and the environment. This protocol should be integrated into your laboratory's Chemical Hygiene Plan and serve as a living document, adaptable to new information as it becomes available.
References
-
Capot Chemical. (2026, January 7). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2024, May 1). Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection. Retrieved from [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
Chemservice. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024, December 1). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentane. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. capotchem.com [capotchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
Navigating the Uncharted: A Senior Application Scientist's Guide to Safely Handling 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine
For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity like 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine represents both opportunity and a critical responsibility. As this compound is not extensively characterized in publicly available literature, this guide provides a comprehensive operational and safety framework. Our approach is grounded in the principles of chemical analogy and risk mitigation, drawing parallels from structurally similar pyrazole and amine compounds to ensure the highest standards of laboratory safety. This document is designed to be a dynamic resource, empowering you with the essential knowledge for the safe handling, storage, and disposal of this research chemical.
Hazard Assessment: An Informed Perspective
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, or more severe irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]
-
Harmful if Swallowed or Absorbed Through Skin: While acute toxicity data is unavailable, it is prudent to assume potential toxicity upon ingestion or dermal absorption.[5]
It is a fundamental principle of laboratory safety to treat all new and uncharacterized compounds as potentially hazardous.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling chemicals of unknown toxicity.[7][8] The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[9] | Protects eyes from splashes, dust, and aerosols. Standard eyeglasses are insufficient.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.[3] | Prevents direct skin contact and potential absorption of the chemical.[8] Proper glove removal technique is crucial to avoid contaminating your hands.[9] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation, especially in poorly ventilated areas.[2][10] | Minimizes the risk of inhaling airborne particles.[4] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine is critical to minimize exposure and ensure experimental integrity.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Container Integrity: Keep the container tightly sealed when not in use.[3]
Handling and Weighing
All manipulations of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine should be conducted within a certified chemical fume hood to control potential airborne hazards.[6]
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (weighing paper, spatula, secondary container) inside the fume hood.
-
Dispensing: Carefully open the primary container. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.[4]
-
Closure: Securely close the primary container.
-
Transfer: Carefully transfer the weighed compound to your reaction vessel or secondary container within the fume hood.
-
Decontamination: Clean any residual powder from the spatula and weighing paper with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as chemical waste.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical aspect of laboratory safety and environmental protection.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealed waste container.[1][11]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and leak-proof container. Do not dispose of this chemical down the drain.[11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as liquid chemical waste.[11] Deface the label on the empty container before discarding it in the appropriate solid waste stream.
Disposal Workflow:
Caption: Workflow for the safe disposal of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, researchers can confidently and safely work with 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine, fostering a culture of safety and scientific excellence.
References
- Capot Chemical. (2026, January 7). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine.
- Enamine. Safety Data Sheet - 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.
- CymitQuimica. (2025, November 2). Safety Data Sheet - 1H-Pyrazole-5-Amine.
- Thermo Fisher Scientific. (2023, August 23). Safety Data Sheet - 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- Unknown Author. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- CHEMM. Personal Protective Equipment (PPE).
- Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- TCI EUROPE N.V. Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. capotchem.com [capotchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. greenwgroup.com [greenwgroup.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
